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molecular formula C10H9F2N B3240662 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 1443623-92-4

5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B3240662
M. Wt: 181.18 g/mol
InChI Key: QIZHVCUPPAMGIW-UHFFFAOYSA-N
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Patent
US08507488B2

Procedure details

In step 6A-2, concentrated hydrochloric acid (23 mL, 260 mmol) was added to a solution of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (6-3) (15.6 g, 52 mmol) in methanol. The reaction mixture was heated to 70° C. while stirring and was then stirred at 70° C. for 6 hours. The reaction mixture was cooled to room temperature and neutralized with a 7.5 M solution of sodium hydroxide (35 mL, 263 mmol). The methanol was removed and the resulting slurry was reconstituted with ethyl acetate (250 mL). The organic layer was washed with brine (3×150 mL), and then dried with sodium sulfate. The ethyl acetate was then removed to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (6-4) as a light yellow oil. m/z=182.2 [M+1].
Quantity
23 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[C:10]1(O)[CH2:14][CH2:13][CH2:12][N:11]1C(OC(C)(C)C)=O.[OH-].[Na+]>CO>[F:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[C:10]1[CH2:14][CH2:13][CH2:12][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
Cl
Name
tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate
Quantity
15.6 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C1(N(CCC1)C(=O)OC(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at 70° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The methanol was removed
WASH
Type
WASH
Details
The organic layer was washed with brine (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was then removed

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C=1CCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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